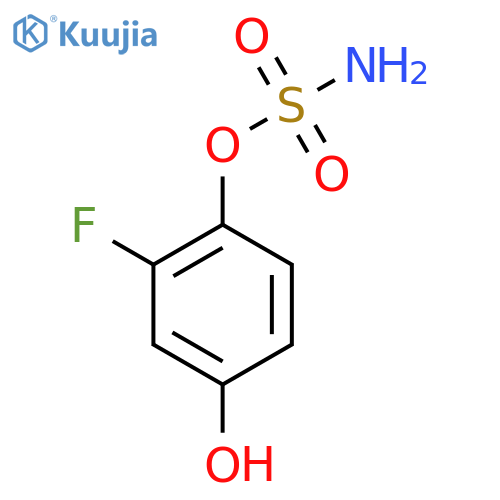

Cas no 2228210-44-2 (2-fluoro-4-hydroxyphenyl sulfamate)

2228210-44-2 structure

商品名:2-fluoro-4-hydroxyphenyl sulfamate

2-fluoro-4-hydroxyphenyl sulfamate 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-4-hydroxyphenyl sulfamate

- EN300-1990861

- 2228210-44-2

-

- インチ: 1S/C6H6FNO4S/c7-5-3-4(9)1-2-6(5)12-13(8,10)11/h1-3,9H,(H2,8,10,11)

- InChIKey: VLKHYPCESDOAIN-UHFFFAOYSA-N

- ほほえんだ: S(N)(=O)(=O)OC1C=CC(=CC=1F)O

計算された属性

- せいみつぶんしりょう: 207.00015701g/mol

- どういたいしつりょう: 207.00015701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 98Ų

2-fluoro-4-hydroxyphenyl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990861-2.5g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-1990861-10.0g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 10g |

$4545.0 | 2023-06-02 | ||

| Enamine | EN300-1990861-1.0g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 1g |

$1057.0 | 2023-06-02 | ||

| Enamine | EN300-1990861-10g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 10g |

$4545.0 | 2023-09-16 | ||

| Enamine | EN300-1990861-5g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 5g |

$3065.0 | 2023-09-16 | ||

| Enamine | EN300-1990861-5.0g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-1990861-0.05g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 0.05g |

$888.0 | 2023-09-16 | ||

| Enamine | EN300-1990861-0.5g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 0.5g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-1990861-1g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 1g |

$1057.0 | 2023-09-16 | ||

| Enamine | EN300-1990861-0.1g |

2-fluoro-4-hydroxyphenyl sulfamate |

2228210-44-2 | 0.1g |

$930.0 | 2023-09-16 |

2-fluoro-4-hydroxyphenyl sulfamate 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

2228210-44-2 (2-fluoro-4-hydroxyphenyl sulfamate) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量